molecular formula C21H23N7O B12302059 7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile

7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile

Cat. No.: B12302059
M. Wt: 389.5 g/mol
InChI Key: VFVLUXBYMUKJIJ-UHFFFAOYSA-N
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Description

7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile is a complex organic compound with a molecular formula of C21H23N7O and a molecular weight of 389.463 g/mol. This compound is known for its potent and selective inhibition of FER tyrosine kinase, which has significant antitumor activity.

Preparation Methods

The synthesis of 7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Its role as a FER tyrosine kinase inhibitor makes it valuable in studying cell signaling pathways and cancer biology.

    Medicine: Due to its antitumor activity, it is being investigated for potential therapeutic applications in cancer treatment.

    Industry: It may be used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of FER tyrosine kinase. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to antitumor effects. The molecular targets include the FER kinase itself and downstream signaling molecules involved in cancer cell growth and metastasis.

Comparison with Similar Compounds

Similar compounds include other pyridazine derivatives and tyrosine kinase inhibitors. Compared to these compounds, 7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile is unique due to its specific structure and high selectivity for FER kinase. Other similar compounds include:

    Imatinib: A tyrosine kinase inhibitor used in cancer treatment.

    Dasatinib: Another tyrosine kinase inhibitor with broader activity.

    Pyridazine derivatives: Various derivatives with different substituents and biological activities.

This compound’s unique structure and selective inhibition make it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C21H23N7O

Molecular Weight

389.5 g/mol

IUPAC Name

7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile

InChI

InChI=1S/C21H23N7O/c1-12-5-4-6-13(9-12)25-20-18-15(11-24-28-21(18)29)14(10-22)19(27-20)26-17-8-3-2-7-16(17)23/h4-6,9,11,16-17H,2-3,7-8,23H2,1H3,(H,28,29)(H2,25,26,27)

InChI Key

VFVLUXBYMUKJIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C(=C(C(=N2)NC4CCCCC4N)C#N)C=NNC3=O

Origin of Product

United States

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